3-Cyanopyridine-2-carboxylic acid
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Overview
Description
3-Cyanopyridine-2-carboxylic acid is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of both a cyano group (-CN) and a carboxylic acid group (-COOH) attached to the pyridine ring. Pyridine derivatives, including this compound, are known for their wide range of biological and pharmacological activities .
Mechanism of Action
Target of Action
3-Cyanopyridine-2-carboxylic acid, a derivative of cyanopyridines, has been reported to possess various pharmacological activities Cyanopyridines have been found to exhibit antitumor activity against liver carcinoma cell line (hepg2) , suggesting that they may target cancer cells.
Result of Action
The pyridine derivatives, including this compound, have shown promising antitumor activity against liver carcinoma cell line (HEPG2), compared to the reference drug, doxorubicin . This suggests that the compound may induce cell death in cancer cells, thereby inhibiting tumor growth.
Biochemical Analysis
Biochemical Properties
3-Cyanopyridine-2-carboxylic acid plays a crucial role in biochemical reactions. It is a substrate for the enzyme nitrilase, which belongs to the group of hydrolases that catalyse the hydrolysis of nitrile compounds, yielding a carboxylic acid . The nitrilase of Nocardia globerula NHB-2 has shown high activity against 3-cyanopyridine .
Cellular Effects
The effects of this compound on cells have been studied in the context of cancer. Some 3-cyanopyridine derivatives have shown promising antitumor activity against liver carcinoma cell line (HEPG2), with IC50 values of 1.46 and 7.08 µM, respectively . These compounds have been found to induce cell cycle arrest at the G2/M phase, along with an increase in the DNA content in the pre-G1 phase, indicating the incidence of apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion to carboxylic acids by the enzyme nitrilase . This reaction involves the hydrolysis of the nitrile group of the compound, yielding a carboxylic acid and releasing ammonia . Some 3-cyanopyridine derivatives have shown to reduce the expression of survivin, a protein that inhibits apoptosis, through proteasome-dependent survivin degradation .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in the context of its enzymatic conversion. The nitrilase of Nocardia globerula NHB-2, which converts 3-cyanopyridine to nicotinic acid, has been found to be active within pH 3.0–12.0 and temperature ranging from 25 to 65 °C with optimal at pH 9.0 and temperature 50–55 °C .
Metabolic Pathways
This compound is involved in the metabolic pathway catalyzed by the enzyme nitrilase . This enzyme converts nitriles to carboxylic acids, a process that is part of the nitrogen metabolism in bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Cyanopyridine-2-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of cyanoacetic acid hydrazones with sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate or sodium 3-oxo-3-(3-oxo-3H-benzo[f]chromen-2-yl)prop-1-en-1-olate under reflux conditions . Another method includes the reaction of cyanoacetic acid hydrazides with sodium (2-oxocyclopentylidene)methanolate or sodium (2-oxocyclohexylidene)methanolate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar synthetic routes as those used in laboratory settings, with adjustments for scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Cyanopyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the cyano group to a carboxylic acid group.
Reduction: Reduction of the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: 3-Pyridinecarboxylic acid.
Reduction: 3-Aminopyridine-2-carboxylic acid.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyanopyridine-2-carboxylic acid has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Cyanopyridine-2-carboxylic acid include:
5-Cyanopyridine-2-carboxylic acid: Another pyridine derivative with a cyano and carboxylic acid group at different positions.
2-Cyanopyridine: A simpler pyridine derivative with only a cyano group.
3-Aminopyridine-2-carboxylic acid: A derivative with an amino group instead of a cyano group.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its dual functional groups allow for a wider range of chemical modifications and interactions, making it a versatile compound in both synthetic chemistry and biological research .
Properties
IUPAC Name |
3-cyanopyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c8-4-5-2-1-3-9-6(5)7(10)11/h1-3H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQNUUHOZRDQQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50508783 |
Source
|
Record name | 3-Cyanopyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50508783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53940-10-6 |
Source
|
Record name | 3-Cyanopyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50508783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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